An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)pyrimidine hydrochloride
An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)pyrimidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)pyrimidine (B1313406) hydrochloride is a heterocyclic organic compound that serves as a valuable synthetic intermediate in the fields of medicinal chemistry and drug development.[1][2] Its structure, featuring a reactive chloromethyl group attached to a pyrimidine (B1678525) ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules. The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs. This is due in part to its ability to mimic the purine (B94841) core of ATP, allowing for the design of competitive inhibitors for enzymes such as kinases.[1] This guide provides a comprehensive overview of the known chemical and physical properties of 2-(Chloromethyl)pyrimidine hydrochloride, its reactivity, and its potential applications in the synthesis of bioactive molecules.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-(Chloromethyl)pyrimidine hydrochloride is presented in Table 1. The data has been compiled from various chemical suppliers and databases.
Table 1: Chemical and Physical Properties of 2-(Chloromethyl)pyrimidine hydrochloride
| Property | Value | Reference(s) |
| IUPAC Name | 2-(chloromethyl)pyrimidine;hydrochloride | [3] |
| CAS Number | 936643-80-0 | [2][4] |
| Molecular Formula | C₅H₅ClN₂ · HCl | [2][4] |
| Molecular Weight | 165.02 g/mol | [3][5] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 138-140 °C | [6] |
| Solubility | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 10 mg/mL | [2] |
| Purity | ≥95% | [2] |
| Storage | Store at -20°C for long-term stability. | [7] |
| Stability | Stable for at least 4 years when stored at -20°C. | [7] |
Spectral Data
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Reference Data)
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¹H NMR (of 2-(Chloromethyl)pyridine (B1213738) hydrochloride): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine (B92270) ring and a singlet for the methylene (B1212753) (-CH₂) protons. The exact chemical shifts will be influenced by the solvent and the protonation state of the nitrogen atoms.[8]
-
¹³C NMR (of 2-(Chloromethyl)pyridine hydrochloride): The carbon NMR spectrum will display signals for the carbons of the pyridine ring and a signal for the chloromethyl carbon.[9]
3.2. Infrared (IR) Spectroscopy (Reference Data)
The IR spectrum of 2-(Chloromethyl)pyridine hydrochloride would likely exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=N and C=C stretching vibrations within the ring, and C-Cl stretching of the chloromethyl group.[10][11]
3.3. Mass Spectrometry (MS) (Reference Data)
The mass spectrum of the free base, 2-(chloromethyl)pyrimidine, would be expected to show a molecular ion peak and fragmentation patterns corresponding to the loss of the chlorine atom and subsequent fragmentation of the pyrimidine ring.
Reactivity and Synthetic Applications
The primary site of reactivity in 2-(Chloromethyl)pyrimidine hydrochloride is the chloromethyl group, which is susceptible to nucleophilic substitution reactions (SN2).[5] This allows for the introduction of a variety of functional groups at the 2-position of the pyrimidine ring.
4.1. Nucleophilic Substitution Reactions
The chloromethyl group acts as an electrophilic center, readily reacting with a wide range of nucleophiles. This is a key transformation for the elaboration of the pyrimidine core into more complex drug-like molecules. A general workflow for such a reaction is depicted below.
Caption: General workflow for nucleophilic substitution reactions.
4.2. Role in the Synthesis of Bioactive Molecules
The pyrimidine moiety is a common feature in a variety of biologically active compounds, including kinase inhibitors. While direct biological activity of 2-(chloromethyl)pyrimidine hydrochloride is not reported, its utility as a synthetic intermediate is well-established. For example, pyrimidine derivatives are known to act as inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][4]
Experimental Protocols
Detailed experimental protocols for reactions specifically using 2-(chloromethyl)pyrimidine hydrochloride are not widely published. However, protocols for the analogous and commercially available 2-(chloromethyl)pyridine hydrochloride can serve as a valuable guide for researchers.
5.1. Synthesis of 2-(Chloromethyl)pyridine hydrochloride (Reference Protocol)
A common method for the synthesis of 2-(chloromethyl)pyridine hydrochloride involves the chlorination of 2-methylpyridine.
Procedure:
-
A solution of 200 g (2.15 moles) of 2-methyl-pyridine and 14 g of dimethylformamide in 750 ml of chloroform (B151607) is heated to reflux.
-
300 g (1.29 mole) of trichloroisocyanuric acid is added in portions over 50 minutes, maintaining the reflux.
-
The mixture is stirred for an additional 2 hours, then cooled and filtered under vacuum.
-
The filtrate is washed with 100 ml of 5% sodium hydroxide, and the chloroform phase is dried over MgSO₄ and filtered.
-
100 g (2.74 moles) of dry hydrogen chloride gas is bubbled through the filtrate, which is then evaporated to dryness under vacuum.
-
The residue is triturated with 250 ml of dry acetone (B3395972), stirred, and filtered under vacuum. The resulting precipitate is washed with a small amount of acetone and dried to yield the product.
Potential Involvement in Signaling Pathways
While there is no direct evidence of 2-(chloromethyl)pyrimidine hydrochloride or its immediate derivatives being involved in specific signaling pathways, the pyrimidine scaffold is a well-known pharmacophore in many kinase inhibitors.[1][4] Kinases are crucial enzymes in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyrimidine-based compounds can act as ATP-competitive inhibitors, blocking the kinase's activity and disrupting downstream signaling. An example of a signaling pathway often targeted by such inhibitors is the Aurora Kinase pathway, which is critical for cell cycle regulation.
Caption: Simplified Aurora Kinase signaling pathway.
Safety and Handling
2-(Chloromethyl)pyrimidine hydrochloride is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause serious eye irritation or damage. It may also cause respiratory irritation.[3]
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Conclusion
2-(Chloromethyl)pyrimidine hydrochloride is a valuable and reactive building block for organic synthesis, particularly in the development of new pharmaceutical agents. Its key chemical feature is the electrophilic chloromethyl group, which readily undergoes nucleophilic substitution, allowing for the facile introduction of diverse functionalities. While specific biological data for the compound itself is limited, its utility in constructing pyrimidine-based molecules, known to target important biological pathways such as kinase signaling, underscores its importance for researchers in drug discovery. Proper handling and safety precautions are essential when working with this compound. Further research into the specific reactions and biological activities of derivatives of 2-(chloromethyl)pyrimidine hydrochloride is warranted to fully explore its potential in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. 2-(Chloromethyl)pyrimidine HCl | 936643-80-0 | FC15270 [biosynth.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) IR Spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
